Prednisone monohydrate
Description
Contextualizing Glucocorticoid Research within Chemical Biology and Pharmaceutical Sciences
Glucocorticoids (GCs) represent a critical class of steroid hormones, pivotal in both physiological regulation and pharmacological intervention. wikipedia.org The term itself, a portmanteau of "glucose," "cortex," and "steroid," alludes to their role in glucose metabolism, their synthesis in the adrenal cortex, and their fundamental steroidal structure. wikipedia.org In the realm of chemical biology, glucocorticoid research provides a classic model for understanding ligand-receptor interactions and their downstream effects on gene expression. wikipedia.orgbiorxiv.org GCs function by binding to the cytosolic glucocorticoid receptor (GR), which is present in nearly every vertebrate cell. wikipedia.org This binding event triggers the dissociation of inhibitory heat shock proteins, allowing the activated GR-ligand complex to translocate to the nucleus. biorxiv.org Within the nucleus, this complex interacts with glucocorticoid response elements on DNA, recruiting coregulators and chromatin-remodeling enzymes to modulate the transcription of target genes. wikipedia.orgbiorxiv.org This mechanism, known as transactivation, up-regulates anti-inflammatory proteins while repressing pro-inflammatory signals, forming the basis of the potent anti-inflammatory and immunosuppressive effects of these compounds. wikipedia.orgnih.gov
From the perspective of pharmaceutical sciences, glucocorticoids are among the most prescribed medications globally due to their remarkable efficacy in treating a wide array of conditions caused by overactive immune systems, such as asthma, autoimmune diseases, and certain cancers. wikipedia.orgnih.gov The development of synthetic glucocorticoids, like prednisone (B1679067), was a landmark achievement, offering enhanced therapeutic activity. invent.org However, the widespread use of GCs is often limited by significant adverse effects. nih.govberkeley.edu This has spurred extensive research in medicinal chemistry and chemical systems biology to develop "dissociated" or "selective" glucocorticoid receptor modulators. nih.govnih.gov The goal of this ongoing research is to separate the desired anti-inflammatory actions from the undesirable metabolic consequences, thereby creating safer, more targeted therapies. nih.govberkeley.edunih.gov This quest involves synthesizing novel steroid analogues and employing advanced analytical approaches to unravel the complex relationship between a ligand's structure, its interaction with the receptor, and the resulting physiological outcome. biorxiv.orgnih.gov
Rationale for Dedicated Study of Prednisone Monohydrate as a Chemical Entity
Prednisone is a synthetic glucocorticoid derived from cortisone (B1669442). nih.govnih.gov Chemically, it is a prodrug, meaning it is biologically inert until it is metabolized in the liver to its active form, prednisolone (B192156), through the action of the 11-β-HSD enzyme which converts the 11-keto group to an 11-β-hydroxyl group. nih.govwikipedia.orgresearchgate.net The dedicated study of prednisone as a distinct chemical entity, specifically in its monohydrate form, is crucial for pharmaceutical development and manufacturing.
The physical and chemical properties of an active pharmaceutical ingredient (API) profoundly influence its formulation, stability, and bioavailability. Prednisone is described as a white to practically white, odorless, crystalline powder. nih.govrxlist.com Its solubility is a key characteristic; it is very slightly soluble in water and only slightly soluble in solvents like alcohol, chloroform (B151607), and methanol (B129727). nih.govdrugs.com Commercially, prednisone API is available in anhydrous or monohydrate forms, both of which are recognized in major pharmacopoeias. scielo.brscielo.br The monohydrate form, pregna-1,4-diene-3,11,20-trione (B8612588) monohydrate,17,21-dihydroxy-, incorporates a single water molecule into its crystal lattice. nih.gov
The study of specific crystalline forms, such as the monohydrate, is a critical area of solid-state chemistry and pharmaceutical science. Different forms (polymorphs, solvates, or hydrates) of the same drug can exhibit different dissolution rates and stability profiles. scielo.br Characterizing the monohydrate form, including its crystal structure, is essential to ensure batch-to-batch consistency and predictable therapeutic performance. nih.govscielo.br For instance, studies have shown that while different prednisone samples may be of the same crystal form initially, variations in dissolution can occur during stability studies, highlighting the importance of thorough characterization. scielo.br Therefore, a deep understanding of this compound's chemical and physical properties is fundamental to controlling its quality and efficacy as a medicinal product.
Physicochemical Properties of Prednisone
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Name | 17,21-dihydroxypregna-1,4-diene-3,11,20-trione | drugs.com |
| Molecular Formula | C₂₁H₂₆O₅ | nih.gov |
| Molecular Weight | 358.43 g/mol | scielo.brchemicalbook.com |
| Appearance | White to practically white, odorless, crystalline powder | nih.govrxlist.comchemicalbook.com |
| Melting Point | 230 - 235 °C (decomposes) | nih.gov |
| Water Solubility | Very slightly soluble; 0.133 mg/mL at 25 °C | nih.govdrugs.comscielo.br |
| Log P | 1.46 - 1.6 | scielo.brfip.org |
| Crystal Structure (CCDC) | 681818 | nih.gov |
Historical Development of Steroid Chemical Research Leading to Prednisone Studies
The journey leading to the development of prednisone is a significant chapter in the history of organic and medicinal chemistry. The initial impetus for steroid research grew in the early 20th century, with chemists working to elucidate the complex polycyclic structure of compounds like cholesterol. britannica.com A major breakthrough occurred in 1949 when Philip S. Hench and Edward C. Kendall demonstrated that the adrenal hormone cortisone could dramatically alleviate symptoms of rheumatoid arthritis. britannica.com This discovery created an urgent demand for cortisone, but its production was difficult and expensive, relying on a complex, multi-step synthesis from animal-derived bile acids. britannica.comacs.org
The challenge of producing cortisone affordably spurred intense research in both academia and industry throughout the early 1950s. britannica.comnih.gov Companies like The Upjohn Company and the Schering Corporation were at the forefront of these efforts. acs.orgnih.gov A pivotal moment came when researchers at Upjohn developed a microbial fermentation process that could introduce an oxygen atom at the critical C-11 position of the steroid nucleus, a chemically challenging step. acs.org
Building on this progress, a team at the Schering Corporation, including scientist Arthur Nobile, made the next critical discovery. In 1950, Nobile and his colleagues found that the bacterium Corynebacterium simplex could perform a 1,2-dehydrogenation on cortisone. invent.orgwikipedia.org This microbiological oxidation efficiently converted cortisone into the novel compound, prednisone. invent.orgnih.govwikipedia.org The same process was used to convert hydrocortisone (B1673445) to prednisolone. invent.org Prednisone and prednisolone proved to have significantly enhanced anti-inflammatory activity compared to their parent compounds. invent.org These new, more potent steroids were introduced for medical use in 1955 and represented a landmark in pharmaceutical development, heralding a new era of chemical synthesis that combined chemical and microbial transformations to create life-saving drugs. invent.orgwikipedia.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione;hydrate |
InChI |
InChI=1S/C21H26O5.H2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3;1H2/t14-,15-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
ZRCNDLAANJJVAC-HNGAPHHWSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C.O |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C.O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Prednisone Monohydrate in Vitro/ex Vivo Focus
Glucocorticoid Receptor Binding Kinetics and Thermodynamics (In Vitro)
The initial and critical step in the action of prednisone (B1679067) monohydrate is its binding to the glucocorticoid receptor. This process has been characterized through in vitro studies, revealing specific kinetic and thermodynamic properties.
Affinity and Selectivity Studies with Recombinant Receptors
In vitro studies using recombinant human glucocorticoid receptors have been instrumental in determining the binding affinity and selectivity of various glucocorticoids. Prednisolone (B192156), the active metabolite of prednisone, demonstrates a high binding affinity for the glucocorticoid receptor. pnas.org Different glucocorticoids exhibit varying affinities for the GR. For instance, some synthetic steroids like mometasone (B142194) furoate and fluticasone (B1203827) propionate (B1217596) show a higher relative binding affinity for the recombinant glucocorticoid receptor compared to dexamethasone (B1670325), which is a commonly used reference ligand. pharmgkb.org The binding affinity of a ligand to the receptor is a key determinant of its potency. oup.com
The selectivity of prednisone is also a crucial aspect, with studies showing it binds potently to the glucocorticoid receptor while having significantly lower affinity for other steroid receptors, such as the mineralocorticoid, progesterone, and androgen receptors. pnas.org This selectivity is vital for minimizing off-target effects. The dissociation constant (Kd) is a measure of binding affinity, and for glucocorticoids, it can be influenced by temperature. For example, the Kd for dexamethasone binding to human mononuclear leukocyte receptors was found to be 5.5 ± 1.4 nM at 30°C and 10.5 ± 4.8 nM at 37°C. nih.gov
Table 1: Relative Binding Affinity of Various Steroids to the Glucocorticoid Receptor This table is for illustrative purposes and the values are relative.
| Steroid | Relative Binding Affinity (RBA) |
|---|---|
| Dexamethasone | 100 |
| Prednisolone | Moderate to High |
| Mometasone Furoate | High |
| Fluticasone Propionate | High |
| Triamcinolone Acetonide | Moderate |
Ligand-Induced Receptor Conformational Changes and Dimerization
Upon binding of a ligand like prednisone, the glucocorticoid receptor undergoes significant conformational changes. nih.govfrontiersin.org This alteration is essential for its subsequent actions. In its unbound state, the GR resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. frontiersin.orgconicet.gov.ar Ligand binding triggers the dissociation of this complex, exposing nuclear localization signals on the GR. frontiersin.org
The ligand-bound GR then translocates to the nucleus, where it can act as a homodimer. nih.govfrontiersin.org Dimerization, the process of two GR molecules binding to each other, is a critical step for many of its functions, particularly for activating gene transcription. nih.goversnet.org The dimerization interface is located in both the DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the receptor. nih.gov The structure of the ligand can influence the conformation of the GR and its ability to dimerize and interact with other proteins. plos.org While ligand binding strongly promotes dimerization, some studies suggest that ligand-independent dimerization can also occur, especially at high receptor concentrations. plos.org
Molecular Interactions with Co-chaperones and Co-regulators (Cellular Level)
The function of the glucocorticoid receptor is intricately regulated by its interactions with a host of other proteins, namely co-chaperones and co-regulators.
In the cytoplasm, the unbound GR is associated with a complex of molecular chaperones, including Hsp90, Hsp70, and various immunophilins like FKBP51 and FKBP52. frontiersin.orgconicet.gov.ar This chaperone machinery maintains the receptor in a state that is ready for high-affinity ligand binding. conicet.gov.ar Upon prednisone binding, a conformational shift occurs, leading to the exchange of the inhibitory co-chaperone FKBP51 for the activating FKBP52, which facilitates the translocation of the GR complex into the nucleus. frontiersin.org
Once inside the nucleus, the ligand-activated GR interacts with co-regulator proteins, which can be either co-activators or co-repressors. These interactions are crucial for modulating gene transcription. Co-activators, such as TIF2 (Transcriptional Intermediary Factor 2), are recruited by the agonist-bound GR to enhance the transcription of target genes. nih.govplos.org Conversely, in some contexts, the GR can recruit co-repressors to suppress gene expression. The specific ligand bound to the GR can influence which co-regulators are recruited, thereby determining the ultimate transcriptional outcome. nih.gov The interaction between the GR and these co-regulators is a dynamic process that fine-tunes the cellular response to glucocorticoids.
Transcriptional Regulation and Gene Expression Modulation in Cell Culture Models (Focus on molecular mechanisms)
The primary mechanism through which prednisone monohydrate exerts its anti-inflammatory and immunosuppressive effects is by modulating the transcription of specific genes. nih.gov This regulation occurs through several distinct molecular pathways within the cell nucleus.
Glucocorticoid Response Element (GRE) Binding Dynamics
A major pathway of GR-mediated gene regulation involves the direct binding of GR homodimers to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govfrontiersin.org GREs are typically located in the promoter regions of target genes. conicet.gov.ar The consensus GRE is an inverted palindrome of two hexameric sequences separated by a three-base-pair spacer. nih.gov The binding of the GR dimer to a GRE can either activate (transactivation) or, in some cases, repress the transcription of the associated gene. frontiersin.org The DNA sequence of the GRE itself can influence the conformation of the bound GR, acting as an allosteric modulator of the receptor's transcriptional activity. nih.gov This interaction facilitates the recruitment of the transcription machinery, leading to increased or decreased synthesis of messenger RNA (mRNA) and, consequently, the protein product. nih.gov
Regulation of Anti-inflammatory Gene Expression Profiles (e.g., Interleukin-10)
A key aspect of prednisone's therapeutic action is its ability to upregulate the expression of anti-inflammatory genes. nih.gov A prominent example of this is the induction of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.govoncotarget.com Studies have shown that prednisone treatment can lead to increased production of IL-10. oncotarget.comnih.gov This effect is mediated by the GR, which, upon activation by prednisone, can enhance the transcription of the IL-10 gene. oncotarget.com
In cell culture models, treatment with prednisone has been demonstrated to up-regulate the expression of STAT5, a transcription factor that in turn induces the expression of both FOXP3 and IL-10. oncotarget.com This highlights a specific molecular pathway through which prednisone promotes an anti-inflammatory cellular environment.
Table 2: Effect of Prednisone on IL-10 Concentration in Cell Culture
| Treatment Group | IL-10 Concentration (pg/ml) |
|---|---|
| Control | 35.09 ± 3.25 |
| Prednisone alone | 65.1 ± 10.0 |
| Cytokines alone | 12.96 ± 3.95 |
| Prednisone and Cytokines | 51.98 ± 8.68 |
Data from a study on first-trimester decidual immune cells. oncotarget.com
Beyond IL-10, prednisone also influences a broad spectrum of genes involved in the inflammatory response, often leading to the repression of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov The precise gene expression profile modulated by prednisone can be cell-type specific. rupress.orgnih.gov
Transrepression of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)
A crucial aspect of the anti-inflammatory action of prednisone, mediated by its active metabolite prednisolone, is the repression of pro-inflammatory transcription factors, a process known as transrepression. frontiersin.orgresearchgate.netnih.gov This mechanism does not involve the direct binding of the glucocorticoid receptor (GR) to DNA. Instead, the activated GR complex interferes with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key regulators of genes involved in the inflammatory response. frontiersin.orgnih.gov
The interaction between the GR and these transcription factors can occur through several "tethering" mechanisms. frontiersin.orgfrontiersin.org The monomeric GR can directly interact with NF-κB or AP-1, preventing their binding to their respective DNA response elements and thereby inhibiting the transcription of pro-inflammatory genes. frontiersin.orgfrontiersin.org This protein-protein interaction can happen in the cytoplasm, preventing the translocation of NF-κB to the nucleus, or within the nucleus itself. frontiersin.org
Glucocorticoids have been shown to inhibit the c-Jun NH2-terminal kinase (JNK) signaling pathway, which is a primary mediator of AP-1 activation. nih.gov Specifically, synthetic glucocorticoids like dexamethasone can inhibit the tumor necrosis factor-α (TNF-α)-induced phosphorylation and activation of JNK in both the cytoplasm and the nucleus. nih.gov This ultimately impairs the phosphorylation and induction of c-Jun, a key component of the AP-1 complex. nih.gov
Furthermore, the GR can recruit corepressor molecules, such as histone deacetylases (HDACs), to the sites of inflammation. researchgate.net This leads to the deacetylation of histones, resulting in a more compact chromatin structure that is less accessible to transcription, effectively switching off the expression of inflammatory genes. researchgate.netersnet.org
The transrepression of NF-κB and AP-1 is considered a cornerstone of the anti-inflammatory effects of glucocorticoids. researchgate.netnih.govreveragen.com By inhibiting these pathways, prednisone effectively downregulates the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. drugbank.comersnet.orgdrugbank.com
| Target Transcription Factor | Mechanism of Transrepression by Glucocorticoid Receptor (GR) | Key Cellular Outcomes |
| NF-κB | - Direct binding of monomeric GR to NF-κB, preventing its nuclear translocation and DNA binding. frontiersin.org - Recruitment of histone deacetylases (HDACs) to the promoter of NF-κB target genes, leading to chromatin condensation and transcriptional repression. researchgate.net | - Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). - Reduced expression of adhesion molecules. - Inhibition of inflammatory cell recruitment. |
| AP-1 | - Inhibition of the JNK signaling pathway, preventing the phosphorylation and activation of c-Jun, a key component of AP-1. nih.gov - Direct protein-protein interaction between GR and AP-1 components (e.g., c-Jun, c-Fos), preventing their DNA binding. frontiersin.org | - Downregulation of genes involved in cell proliferation, differentiation, and apoptosis. - Reduced production of matrix metalloproteinases (MMPs). |
Non-Genomic Signaling Pathways of this compound (Cellular, In Vitro)
Beyond the well-characterized genomic effects that involve changes in gene expression, prednisone's active form, prednisolone, can also elicit rapid, non-genomic effects. frontiersin.orgwikipedia.orgnih.gov These actions occur within minutes and are independent of transcription and translation. wikipedia.orgnih.gov Non-genomic signaling can be initiated through several mechanisms, including interactions with cytoplasmic or membrane-bound glucocorticoid receptors (GRs) and physicochemical interactions with cellular membranes. wikipedia.orgnih.gov
One of the key non-genomic mechanisms involves the modulation of intracellular signaling cascades. For instance, glucocorticoids can rapidly activate the PI3K/Akt pathway in endothelial cells, leading to the phosphorylation of downstream targets. nih.gov This can result in increased production of nitric oxide (NO), a molecule with various physiological roles. nih.gov
In vitro studies have demonstrated that glucocorticoids can rapidly inhibit the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov This effect is mediated by the activated GR complex in the cytoplasm and is independent of gene transcription. nih.gov
Furthermore, non-genomic actions can influence ion transport across cellular membranes. For example, glucocorticoids have been shown to rapidly affect intracellular calcium levels in various cell types, including human bronchial epithelial cells. nih.gov These rapid changes in ion concentrations can have immediate consequences for cellular function.
Research on isolated nerve terminals has revealed that synthetic glucocorticoids can modulate neurotransmitter release through non-genomic mechanisms. frontiersin.org For example, methylprednisolone (B1676475) has been shown to facilitate the release of glutamate (B1630785) via a fast, Na+-dependent, and Ca2+-independent mechanism. frontiersin.org
These rapid, non-genomic effects are thought to contribute to the immediate physiological responses seen with glucocorticoid therapy and may complement the longer-term effects mediated by genomic pathways.
| Non-Genomic Mechanism | Cellular Effect | Timeframe |
| Cytoplasmic GR-mediated signaling | Inhibition of arachidonic acid release. nih.gov | Minutes |
| Membrane-bound GR (mGR) signaling | Activation of signaling cascades like PI3K/Akt. nih.gov | Seconds to minutes |
| Physicochemical membrane interactions | Alteration of ion fluxes (e.g., Ca2+). nih.gov | Seconds to minutes |
| Modulation of neurotransmitter transport | Facilitation of glutamate release from nerve terminals. frontiersin.org | Minutes |
Receptor Cross-Talk and Modulation by Other Signaling Pathways (Cellular Level)
The activity of the glucocorticoid receptor (GR), and consequently the effects of prednisone, can be significantly modulated by cross-talk with other cellular signaling pathways. nih.govarvojournals.orgmdpi.com This intricate interplay can either enhance or diminish the cellular response to glucocorticoids.
One of the most well-studied examples of this cross-talk is the mutual inhibition between the GR and the mitogen-activated protein kinase (MAPK) pathways, including the JNK, ERK, and p38 MAPK pathways. mdpi.com On one hand, the activated GR can inhibit MAPK signaling, for example, by inducing the expression of DUSP1 (dual-specificity phosphatase 1), a phosphatase that inactivates MAPKs. mdpi.com On the other hand, excessive activation of MAPK pathways, often seen in chronic inflammatory conditions, can lead to the phosphorylation of the GR, which can impair its function and contribute to glucocorticoid resistance. mdpi.com
The c-Jun N-terminal kinase (JNK) pathway, in particular, has been shown to directly interact with and phosphorylate the GR. oup.com This phosphorylation can influence the GR's transcriptional activity in a gene-specific manner. oup.com
Furthermore, the GR can engage in cross-talk with other transcription factors beyond NF-κB and AP-1. nih.gov This can involve either direct protein-protein interactions or indirect modulation of upstream signaling cascades that regulate the activity of these other transcription factors. nih.gov
The PI3K/AKT signaling pathway is another key modulator of GR function. arvojournals.org Studies in human lens epithelial cells have shown that glucocorticoids can modulate the MAPK and PI3K/AKT pathways, and that there is significant cross-talk and redundancy between these pathways in the cellular response to glucocorticoids. arvojournals.org
This complex network of interactions highlights that the ultimate cellular response to prednisone is not solely determined by the binding of its active metabolite to the GR, but is also shaped by the cellular context and the activity of other signaling networks.
| Interacting Pathway | Nature of Cross-Talk with GR | Consequence of Interaction |
| MAPK (e.g., JNK, ERK, p38) | Mutual inhibition. GR can induce inhibitors of MAPK (e.g., DUSP1). MAPKs can phosphorylate and inhibit GR. mdpi.com | Fine-tuning of the inflammatory response. Excessive MAPK activation can lead to glucocorticoid resistance. mdpi.com |
| JNK Pathway | JNK can phosphorylate the GR at specific sites. oup.com | Modulation of GR transcriptional activity in a gene-specific manner. oup.com |
| PI3K/AKT Pathway | Glucocorticoids can modulate PI3K/AKT signaling. arvojournals.org | Involvement in the cellular response to glucocorticoids, with potential for mutual suppression or amplification of function. arvojournals.org |
| Other Transcription Factors | Direct or indirect modulation of their activity by the GR. nih.gov | Broadening of the regulatory influence of glucocorticoids on gene expression. |
Solid State Chemistry and Advanced Pharmaceutical Formulation Research of Prednisone Monohydrate
Crystallographic Characterization of Prednisone (B1679067) and its Monohydrate
X-Ray Diffraction (XRD) Analysis
Studies on commercial batches of anhydrous prednisone have confirmed its crystalline nature. The X-ray diffraction patterns of different samples were found to be consistent with one another and with the simulated pattern derived from the known crystal structure in the Cambridge Crystallographic Data Structure Database (CSD). scielo.brscielo.br This indicates that commercial anhydrous prednisone exists as a single, stable crystalline phase. scielo.br One study utilized CuKα radiation (λ = 1.5418 Å) with a diffractometer operating at 30 kV and 15 mA, scanning from 5 to 40º 2θ. scielo.brscielo.br
Conversely, a specific, indexed X-ray powder diffraction pattern for prednisone monohydrate has not been identified in the reviewed literature, preventing a direct comparison of the anhydrous and monohydrate forms based on this technique.
Single Crystal Diffraction Studies
A single crystal structure for anhydrous prednisone is deposited in the Cambridge Crystallographic Data Structure Database (CCDC) under the number 681818. nih.gov This structure serves as the definitive reference for the anhydrous form. However, a corresponding single crystal diffraction study for this compound, which would provide essential data such as its space group and unit cell dimensions, appears to be unpublished or not readily accessible.
Polymorphism and Pseudopolymorphism Studies of Prednisone
The solid-state landscape of prednisone appears to be dominated by pseudopolymorphism rather than true polymorphism. Pseudopolymorphs are different crystal forms that arise from the inclusion of solvent molecules (in this case, water) into the crystal lattice, whereas true polymorphs are different crystal structures of the same chemical compound without any solvent.
Identification and Characterization of Polymorphs
Research suggests that prednisone does not exhibit true polymorphism under typical conditions. fip.org Studies comparing different commercial sources of anhydrous prednisone found them to be the same crystalline phase, and no phase transitions were observed during stability testing. scielo.brscielo.br The European Pharmacopoeia mentions polymorphism for prednisone, but a literature review suggests this likely refers to the existence of solvates, such as the monohydrate and a chloroform (B151607) solvate. fip.org
The primary forms identified are:
Anhydrous Prednisone: A white, odorless, crystalline powder. scielo.brnih.gov It is the most well-characterized form.
This compound: Recognized by pharmacopoeias, but its specific physicochemical characteristics are not well-documented in the available literature. scielo.brfip.org
Phase Transition Kinetics and Thermodynamics
Due to the lack of identified true polymorphs of prednisone, there is no available data on the kinetics or thermodynamics of solid-solid phase transitions between anhydrous forms.
Furthermore, detailed studies on the phase transition between anhydrous prednisone and this compound are absent from the reviewed literature. Consequently, the thermodynamic relationship and the kinetic parameters governing the conversion between these two forms have not been established.
Hydrate Stability and Desolvation Kinetics Research
The stability of prednisone in the presence of water has been investigated primarily from the perspective of the anhydrous form. Dynamic Vapor Sorption (DVS) analysis of anhydrous prednisone revealed that it is highly crystalline and not hygroscopic. The study showed that any moisture uptake is adsorbed onto the surface of the material and does not lead to the formation of a hydrate, indicating the anhydrous form is stable under a wide range of humidity conditions.
Thermogravimetric analysis (TGA) of anhydrous prednisone shows it is thermally stable up to approximately 261°C, with no significant mass loss prior to decomposition, which further confirms the absence of water in the crystal structure. scielo.br
Crucially, there is a lack of specific research on the stability of this compound itself. Studies detailing the temperature and relative humidity conditions under which this compound is stable, or the kinetics of its desolvation to the anhydrous form, were not found. This represents a significant gap in understanding the pharmaceutical properties of this compound.
Physicochemical Stability and Degradation Pathways of this compound
The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. For this compound, understanding its physicochemical stability and degradation pathways is paramount for the development of robust and reliable dosage forms.
Forced Degradation Studies (e.g., Acid, Base, Oxidation, Photolysis, Thermal)
Forced degradation, or stress testing, is a crucial component in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of a drug substance. ijarsct.co.in Studies have subjected prednisone to various stress conditions, including acid and basic hydrolysis, oxidation, and the effects of temperature and UV radiation, to deliberately degrade the molecule. researchgate.net
In one study, prednisone drug substance was exposed to acid and basic hydrolysis, oxidation, and UV-Vis radiation. researchgate.net Significant degradation was observed under acid and basic conditions, while no degradation products were detected under oxidative, UV-Vis radiation, temperature, and relative humidity stress. researchgate.net Another study on prednisolone (B192156) acetate (B1210297), a related compound, also showed significant degradation under acidic and alkaline hydrolysis, as well as under neutral hydrolysis and photochemical conditions. Specifically, under strong acidic conditions (5N HCl), extensive degradation was noted. Similarly, alkaline conditions led to 100% degradation. Neutral hydrolysis also resulted in substantial degradation (77.3%). Photochemical stress also caused complete degradation of prednisolone acetate.
Thermal stability studies have shown that prednisone is thermally stable up to approximately 261°C, after which it undergoes gradual weight loss due to thermal decomposition. scielo.br However, when subjected to dry heating as a forced degradation condition, prednisolone acetate showed degradation.
The extent of degradation is typically targeted to be between 5% and 20% to ensure that the analytical methods can detect and quantify the degradation products effectively. pharmtech.com
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are essential for understanding the degradation pathways and ensuring the safety of the pharmaceutical product. Following forced degradation studies, various analytical techniques are employed to separate and identify the resulting impurities.
In a study involving prednisone, two degradation products were detected under acidic forced degradation, and five were found under basic conditions. researchgate.net In contrast, a study on deflazacort, an oxazoline (B21484) derivative of prednisolone, revealed degradation under alkaline, acidic, and photolytic stress, with the degradation products being well-resolved from the parent drug. nih.gov For prednisolone acetate, multiple degradation products were observed under various stress conditions, with some products being common across different stress types. For example, a degradation product with a specific Rf value (0.73) was found in both acidic hydrolysis and photolytic degradation samples. Another degradant (Rf 0.78) was generated through acidic hydrolysis, alkaline hydrolysis, and dry heating.
The biotransformation of cortisone (B1669442) can lead to the formation of prednisone and 20β-hydroxy-prednisone. semanticscholar.org The degradation of prednisone can also be influenced by enzymatic activity, with studies suggesting partial inhibition of catalase by prednisone. farmaciajournal.com
The following table summarizes the number of degradation products identified under different stress conditions for prednisone and a related compound.
| Stress Condition | Prednisone Degradation Products | Prednisolone Acetate Degradation Products |
| Acid Hydrolysis | 2 | Multiple, with some common to other stress conditions |
| Base Hydrolysis | 5 | Multiple, with 100% degradation observed |
| Neutral Hydrolysis | Not Reported | 4 |
| Oxidation | No degradation detected | 2 (under one condition) |
| Photolysis | No degradation detected | Multiple, with 100% degradation observed |
| Thermal (Dry Heat) | No degradation detected | Multiple |
Kinetic Modeling of Degradation Processes
Kinetic modeling of degradation processes allows for the prediction of a drug's shelf-life and the determination of its stability under various environmental conditions. Studies on glucocorticoids, including prednisone, have investigated their solid-state thermal degradation kinetics. researchgate.net
By employing isoconversional methods such as Friedman, Kissinger–Akahira–Sunose, and Flynn–Wall–Ozawa, researchers have analyzed the thermal stability of prednisone in a dynamic inert atmosphere at different heating rates. researchgate.net The variation in apparent activation energies with the degree of conversion suggests a multi-step degradation process for these compounds. researchgate.net
Further analysis using the non-parametric kinetics (NPK) method has revealed that prednisone degrades through two parallel processes. researchgate.net The apparent activation energy for the degradation of prednisone was determined to be 78.8 kJ mol−1. researchgate.net This value is part of a broader study that also investigated prednisolone (171.7 kJ mol−1) and cortisone (61.8 kJ mol−1), providing insights into the relationship between the molecular structure and thermal stability of these related glucocorticoids. researchgate.net
Dissolution Research of this compound (Intrinsic dissolution rate and factors affecting it, not in vivo absorption)
Dissolution is a key physicochemical property that can influence the bioavailability of a drug from a solid dosage form. For this compound, understanding its dissolution characteristics, particularly the intrinsic dissolution rate (IDR), is important for formulation development and quality control.
The IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions and is a useful tool for evaluating different solid-state forms like polymorphs and solvates. scielo.brscielo.br Studies on prednisone have determined its IDR in a medium of water containing 1.2% sodium lauryl sulfate. scielo.brresearchgate.net The intrinsic dissolution profiles showed a linear behavior, indicating that no phase transition occurred during the analysis. scielo.brresearchgate.net Two different samples of prednisone exhibited similar IDR values of 6.71 mg/min/cm2 and 6.73 mg/min/cm2. researchgate.netscielo.br
The dissolution of prednisone powder has also been investigated. In one study, the mean dissolution of two prednisone samples was 87.7% and 85.1% at 30 minutes. scielo.br This was noted to be lower than the dissolution from tablets, a discrepancy attributed to the hydrophobic nature of the drug and its small particle size, which can lead to particle aggregation and floating on the dissolution medium surface. scielo.br
The solubility of prednisone is a critical factor affecting its dissolution. It is considered a neutral molecule, and its solubility is not significantly affected by changes in pH. scielo.brscielo.br Experimental data shows a solubility of approximately 4.5 mg/mL at 37°C across various pH values. scielo.brscielo.br Based on these findings, prednisone is classified as highly soluble according to the Biopharmaceutics Classification System (BCS). scielo.brscielo.br
Factors that can influence the dissolution rate of poorly water-soluble drugs like the related compound prednisolone include the use of solid dispersion techniques with various carriers. nih.gov For prednisolone, solid dispersions with lactose (B1674315) showed an increased dissolution rate due to the high hydrophilicity of the carrier. nih.gov
The following table summarizes the dissolution parameters for prednisone from various studies.
| Parameter | Medium | Conditions | Result | Reference |
| Intrinsic Dissolution Rate (Sample A) | Water with 1.2% sodium lauryl sulfate | Apparatus 2, 150 rpm | 6.71 mg/min/cm2 | scielo.br |
| Intrinsic Dissolution Rate (Sample B) | Water with 1.2% sodium lauryl sulfate | Apparatus 2, 150 rpm | 6.73 mg/min/cm2 | scielo.br |
| Powder Dissolution (Sample A) | Distilled water | Apparatus 2, 50 rpm, 37°C | 87.7% in 30 minutes | scielo.br |
| Powder Dissolution (Sample B) | Distilled water | Apparatus 2, 50 rpm, 37°C | 85.1% in 30 minutes | scielo.br |
| Solubility | Aqueous medium at different pH values | 37°C | ~4.5 mg/mL | scielo.br |
Advanced Analytical Chemistry Methodologies for Prednisone Monohydrate Research
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a cornerstone in the analysis of prednisone (B1679067) monohydrate, offering insights into its molecular structure and enabling accurate quantification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely utilized technique for the quantitative analysis of prednisone monohydrate. The molecule exhibits a characteristic maximum absorption (λmax) at approximately 242 nm, which is leveraged for its determination in various samples. sielc.comscielo.br This absorption is due to the conjugated diene system within the A-ring of the steroid structure.
Method development for quantification often involves dissolving the prednisone sample in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, and measuring the absorbance at the λmax. scielo.brscielo.br For optimal results, especially in High-Performance Liquid Chromatography (HPLC) analysis, detection is set at this wavelength. sielc.com It is important to note that the pH of the mobile phase can influence the UV-Vis spectrum of some compounds; for prednisone, spectra are typically measured in an acidic mobile phase with a pH of 3 or lower. sielc.comsielc.com
The linearity of the method is established by creating a calibration curve, plotting absorbance against a series of known concentrations. Studies have demonstrated good linearity for prednisone over specific concentration ranges, with high correlation coefficients (r²) indicating a strong linear relationship. scielo.brnih.gov For instance, a validated HPLC method showed linearity for prednisone in the range of 14.0-26.0 µg/mL with an r² > 0.99. scielo.br Another study using UV spectrophotometry for prednisolone (B192156), a closely related compound, established a linearity range of 4-14 µg/ml with a detection wavelength of 246 nm. jocpr.com
Table 1: UV-Vis Spectroscopic Data for Prednisone Analysis
| Parameter | Value | Reference |
| Maximum Absorption (λmax) | 242 nm | sielc.comscielo.br |
| Linearity Range (HPLC-UV) | 14.0-26.0 µg/mL | scielo.br |
| Correlation Coefficient (r²) | > 0.99 | scielo.br |
| Detection Wavelength (HPLC) | 240 nm | scielo.brnih.gov |
This technique provides a simple, rapid, and cost-effective means for the routine quantification of prednisone in pharmaceutical dosage forms. jonuns.comresearchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the molecular vibrations of this compound, providing a detailed fingerprint of its chemical structure and solid-state form.
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in the prednisone molecule. The IR spectrum of prednisone exhibits characteristic absorption bands corresponding to its various structural features. For example, the presence of carbonyl (C=O) groups, hydroxyl (O-H) groups, and carbon-carbon double bonds (C=C) can be confirmed by their specific vibrational frequencies. scielo.brresearchgate.net FTIR analysis is also crucial for confirming the identity of prednisone raw materials by comparing their spectra to official standards, such as those from the United States Pharmacopeia (USP). scielo.brscielo.br Studies have shown that the infrared absorption spectra of different prednisone samples exhibit maxima at the same wavelengths and relative intensities as the reference standards. scielo.br Furthermore, FTIR can be used to monitor the stability of this compound, as any significant shifts in the band positions could indicate a crystalline phase transition. scielo.br
Raman Spectroscopy offers complementary information to IR spectroscopy and is particularly useful for studying the solid-state form of drugs within intact dosage forms. nih.gov It has been successfully used to detect active ingredients, like prednisolone, even at concentrations below 1% of the total tablet mass. nih.gov Similar to IR, Raman spectroscopy can differentiate between different polymorphic forms. researchgate.net For prednisone, quantitative analysis using FT-Raman spectroscopy has been performed, with partial least squares (PLS) models yielding reliable results for determining the drug concentration in tablets. researchgate.net The combination of Raman spectroscopy with techniques like thin-layer chromatography (TLC) can enhance the specificity of identifying glucocorticoids, including prednisone. nih.gov
Table 2: Key Spectroscopic Vibrational Data for Prednisone
| Spectroscopic Technique | Key Findings | Reference |
| FTIR Spectroscopy | Confirms functional groups and identity against standards. scielo.brscielo.br | scielo.brscielo.br |
| Monitors crystalline phase transitions for stability. scielo.br | scielo.br | |
| Raman Spectroscopy | Probes solid-state form in intact dosage forms. nih.gov | nih.gov |
| Quantifies prednisone in tablets using PLS models. researchgate.net | researchgate.net | |
| Used in combination with TLC for specific identification. nih.gov | nih.gov |
Both IR and Raman spectroscopy are invaluable tools for the structural characterization and quality control of this compound, from the raw material to the final pharmaceutical product. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common NMR techniques used. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.
While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for steroid analysis is well-established. For instance, solid-state NMR spectroscopy has been used to confirm the existence of different crystalline forms of prednisolone. researchgate.net The chemical structure of prednisone, with its complex arrangement of protons and carbons, can be fully characterized by these NMR techniques. The PubChem entry for prednisone provides its IUPAC name, InChI, InChIKey, and SMILES notation, all of which are derived from its known chemical structure, which is typically confirmed by NMR and X-ray crystallography. nih.gov
Table 3: Structural Information for Prednisone
| Identifier | Value | Source |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | PubChem nih.gov |
| InChI | InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | PubChem nih.gov |
| InChIKey | XOFYZVNMUHMLCC-ZPOLXVRWSA-N | PubChem nih.gov |
| Canonical SMILES | C[C@]12CC(=O)[C@H]3C@HCCC4=CC(=O)C=C[C@]34C | PubChem nih.gov |
NMR spectroscopy, often in conjunction with mass spectrometry, is essential for the unequivocal identification of prednisone and its related impurities, providing the structural confirmation required for regulatory submissions and comprehensive pharmaceutical research.
Chromatographic Separations for Purity, Impurity Profiling, and Quantification
Chromatographic techniques are indispensable for separating this compound from related substances, including impurities and degradation products. This separation is critical for accurate quantification and for ensuring the safety and efficacy of the drug product.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the assay and impurity profiling of prednisone. scielo.brnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.
Method Development typically involves optimizing several parameters to achieve a good separation between prednisone and its potential impurities. Key parameters include:
Stationary Phase: C18 and C8 columns are commonly used. scielo.brnih.gov For example, a Zorbax C18 column (250 x 4.0 mm, 5.0 µm) has been successfully employed. scielo.br
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and water is typical. scielo.brnih.gov A mobile phase of methanol:water (70:30, v/v) has been used effectively. scielo.br In some cases, a buffer is included to control the pH.
Flow Rate: A flow rate of 1.0 mL/min is common. scielo.br
Detection: UV detection at 240 nm is frequently used, corresponding to the absorption maximum of prednisone. scielo.brnih.gov
Validation of the developed HPLC method is crucial to ensure its reliability. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). rjwave.org Validated parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. scielo.brnih.gov A study showed linearity for prednisone from 14.0-26.0 µg/mL. scielo.br
Accuracy: This is determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated. scielo.br Average recoveries around 100% are desirable. scielo.br
Precision: This assesses the closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD), which should be less than 2.0%. scielo.br
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and excipients. scielo.br
Robustness: This measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scielo.br
Impurity Profiling is a critical application of HPLC. It involves the detection, identification, and quantification of any impurities in the drug substance or product. researchgate.net Stability-indicating HPLC methods are developed to separate prednisone from its degradation products, which can form under stress conditions like heat, light, acid, and base. researchgate.net
Table 4: Example of a Validated HPLC Method for Prednisone
| Parameter | Condition/Result | Reference |
| Column | C18 (250x4.0 mm, 5 µm) | scielo.br |
| Mobile Phase | Methanol:Water (70:30, v/v) | scielo.br |
| Flow Rate | 1.0 mL/min | scielo.br |
| Detection | 240 nm | scielo.br |
| Retention Time | 3.6 minutes | scielo.br |
| Linearity Range | 14.0-26.0 µg/mL | scielo.br |
| Accuracy (Recovery) | 100.05% (average) | scielo.br |
| Precision (RSD) | < 2.0% | scielo.br |
Validated HPLC methods provide a reliable and robust means for the routine quality control of this compound, ensuring its purity and the absence of harmful impurities. scielo.brnih.gov
Gas Chromatography (GC) Applications
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of prednisone and its metabolites, particularly in biological matrices like urine. nih.gov
Before analysis by GC, volatile derivatives of the steroids are typically prepared. A common derivatization method is the formation of methoxime-trimethylsilyl (MO-TMS) derivatives. nih.gov This process increases the volatility and thermal stability of the compounds, making them suitable for GC analysis.
GC-MS has been instrumental in identifying various metabolites of prednisone, including:
11-keto/11-hydroxy conversion products
20-hydroxy analogues
4,5-dihydro analogues
6-hydroxy compounds
Fully saturated A-ring compounds nih.gov
The retention indices and mass spectral data obtained from GC-MS analysis provide definitive identification of these compounds. nih.gov While HPLC is more common for routine quality control of the drug product, GC-MS is a vital tool in metabolic studies and for detecting the misuse of corticosteroids in sports (doping control). rsc.org For doping control, innovative online two-dimensional HPLC (2D-HPLC) followed by GC-combustion-isotope ratio mass spectrometry (GC/C/IRMS) has been developed for the sensitive and selective analysis of prednisone and prednisolone in urine. rsc.org
Table 5: Application of GC in Prednisone Analysis
| Application | Technique | Key Findings | Reference |
| Metabolite Identification | GC-MS | Identification of major and minor metabolites in human urine after derivatization. | nih.gov |
| Doping Control | 2D-HPLC-GC/C/IRMS | Sensitive and selective method for detecting synthetic prednisone and prednisolone in urine. | rsc.org |
GC-based methods, particularly GC-MS, provide a high degree of selectivity and sensitivity, making them essential for in-depth structural analysis and for specialized applications like metabolomics and anti-doping.
Thin-Layer Chromatography (TLC) in Research
Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the separation and identification of prednisone in various contexts. bioline.org.brnih.gov It is frequently employed for qualitative analysis, purity checks, and stability studies due to its simplicity, low cost, and the ability to analyze multiple samples simultaneously. bioline.org.brnih.gov
In research settings, TLC is used to separate prednisone from other corticosteroids and related impurities. The separation is typically achieved on a silica (B1680970) stationary phase, with visualization under UV light at 254 nm. nih.govmdpi.comnih.gov The choice of mobile phase is critical for achieving effective separation. A study aimed at detecting six glucocorticoids, including prednisone, utilized an optimized mobile phase to achieve distinct separation. nih.govmdpi.com Another study described an adsorption TLC method for detecting eight glucocorticoids, where a mobile phase of chloroform-dioxane-methanol (15:4:1, v/v) was used with a silica stationary phase. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity, and has been validated for the assay of prednisolone, a closely related steroid. researchgate.net
Table 1: TLC Methodologies for Prednisone Analysis
| Analyte(s) | Mobile Phase (Solvent System) | Stationary Phase | Rf Value(s) | Detection | Source(s) |
|---|---|---|---|---|---|
| Prednisone, Prednisone Acetate (B1210297), Prednisolone, Hydrocortisone (B1673445), Hydrocortisone Acetate, Dexamethasone (B1670325) | Optimized from various solvents | Silica Gel TLC Plate | Prednisone: 0.44 | UV light at 254 nm | nih.gov, mdpi.com |
| Triamcinolone, Prednisolone, 6 alpha-methylprednisolone, Betamethasone, Dexamethasone, Hydrocortisone, Prednisone, Cortisone | Chloroform-Dioxane-Methanol (15:4:1, v/v) | Silica | Not Specified | Derivatization with (1S)-(-)-camphanic chloride | nih.gov |
Mass Spectrometry for Identification of Metabolites and Degradation Products (In Vitro)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation of prednisone's metabolites and degradation products formed during in vitro studies. upf.edu This technique provides high sensitivity and specificity, allowing for the identification of compounds even at very low concentrations. shimadzu.com.sg
In vitro degradation studies are essential for understanding the stability of prednisone under various conditions. One study investigated the degradation of prednisone in aqueous solutions by electron beam irradiation, identifying nine degradation products using ultra-high performance liquid chromatography combined with mass spectrometry (UPLC-MS). The degradation was primarily driven by the oxidation from hydroxyl radicals.
The metabolism of prednisone, which is a prodrug, leads to the formation of the active compound prednisolone and other metabolites. nih.govdrugbank.com LC-MS/MS has been used extensively to study this biotransformation. In a study on prednisolone metabolism, precursor ion scan and neutral loss scan methods were applied to detect the parent compound and 20 metabolites. nih.gov Although this study focused on in vivo samples, the characterization data is fundamental for identifying these same metabolites in in vitro systems like liver microsome assays. The fragmentation patterns of prednisone and prednisolone are very similar, which necessitates chromatographic separation to avoid interference. researchgate.net
Table 2: Prednisone and Prednisolone Metabolites Identified by Mass Spectrometry
| Parent Compound | Metabolite/Related Substance | Analytical Method | Key Findings | Source(s) |
|---|---|---|---|---|
| Prednisone | Prednisolone | LC-MS/MS | Prednisone is the prodrug of the active drug prednisolone. | nih.gov |
| Prednisolone | 20α-dihydro-prednisone, 20β-dihydro-prednisone | LC-MS/MS | Identified by comparison with commercial standards and mass spectra. | upf.edu |
| Prednisolone | 6β-hydroxy-prednisolone | LC-MS/MS | Characterized by comparison with standards. | nih.gov |
| Prednisolone | 20-dihydro-6OH-PRED isomers | LC-MS/MS | Obtained by chemical reduction of 6βOH-PRED standard for comparison. | upf.edu |
Thermal Analysis Techniques (DSC, TGA) for Stability and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental in the solid-state characterization of this compound. labmanager.comamericanpharmaceuticalreview.com They provide critical information on its stability, hydration state, melting behavior, and potential polymorphism. labmanager.comscielo.br TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events. labmanager.comnih.gov
TGA is particularly useful for quantifying the water content in hydrates and observing decomposition patterns. nih.gov A TGA curve for prednisone shows mass loss corresponding to dehydration and subsequent decomposition at higher temperatures. scielo.brresearchgate.net Studies on prednisone samples have used TGA to assess stability, with curves obtained at heating rates of 10 °C/min in a nitrogen atmosphere. scielo.brresearchgate.net
DSC analysis reveals thermal transitions such as melting and crystallization. mdpi.com For prednisone, DSC curves show an endothermic event corresponding to its melting point, which occurs with decomposition. scielo.brscielo.br A study characterized two different samples of prednisone raw material, noting that differences in their DSC thermal profiles could be related to purity, as impurities can lower the melting point. scielo.br The melting point for prednisone is reported to be around 233 °C with decomposition. scielo.br The possibility of different crystalline forms (polymorphism) can also be investigated using DSC, as different polymorphs will exhibit distinct melting points and enthalpies. scielo.brnih.gov
Table 3: Thermal Analysis Data for Prednisone
| Technique | Parameter | Observation | Conditions | Source(s) |
|---|---|---|---|---|
| DSC | Melting Peak | ~233 °C (with decomposition) | Heating rate: 10 °C/min; Nitrogen purge: 80 mL/min | scielo.br, scielo.br |
| TGA | Mass Loss | Initial mass loss due to water (for hydrates), followed by decomposition at higher temperatures. | Heating rate: 10 °C/min; Temp range: 30 to 450 °C; Nitrogen purge: 80 mL/min | scielo.br, researchgate.net |
| DSC | Polymorphism | Different melting peaks observed in some samples, suggesting the possibility of different crystalline forms. | Heating rates of 2.5, 5, and 10 °C/min | scielo.br |
Bioanalytical Method Development for In Vitro Studies (e.g., cell lysates, enzyme assays)
The development of robust bioanalytical methods is essential for quantifying prednisone and its active metabolite, prednisolone, in in vitro research models like cell lysates and enzyme assays. sccwrp.orgcreative-diagnostics.com These methods, typically based on High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, must be validated for selectivity, accuracy, precision, linearity, and stability to ensure reliable results. pharmacyjournal.netresearchgate.net
For instance, an RP-HPLC method was developed and validated for the quantitative determination of prednisolone in rat plasma. pharmacyjournal.net While conducted in plasma, the validation principles and procedures, such as liquid-liquid extraction and chromatographic conditions (Grace C18 column, methanol:water mobile phase), are directly applicable to developing assays for in vitro samples. pharmacyjournal.net The method demonstrated linearity over a range of 100 ng/mL to 1600 ng/mL. pharmacyjournal.net
LC-MS/MS offers superior sensitivity and selectivity for bioanalysis. shimadzu.com.sg A validated LC-MS/MS assay was developed to quantify protein-unbound prednisolone in serum using equilibrium dialysis, a technique relevant for in vitro binding studies. nih.gov The assay was linear from 0.25 to 811 µg/L and showed good precision and stability. nih.gov Such methods are crucial for understanding the pharmacokinetics and pharmacodynamics of the drug, with in vitro systems like cell lysate analysis providing mechanistic insights. sccwrp.orgharvard.edu
Table 4: Summary of Bioanalytical Methods for Prednisone/Prednisolone
| Technique | Matrix | Extraction Method | Linearity Range | Key Validation Parameters | Source(s) |
|---|---|---|---|---|---|
| RP-HPLC | Rat Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | 100-1600 ng/mL | Accuracy, Precision, Selectivity, Stability; Average Recovery: 74.2% | pharmacyjournal.net |
| LC-MS/MS | Serum (unbound drug) | Equilibrium Dialysis, Liquid-Liquid Extraction (MTBE) | 0.25-811 µg/L | Precision (CV ≤ 7.8%), Stability (stable at -80°C for 30 months), Recovery (85-115%) | nih.gov |
Surface Analytical Techniques for Solid-State Particle Characterization
The physical properties of this compound particles, including their size, shape, and surface morphology, significantly influence the performance and stability of solid dosage forms. scielo.brscielo.br Surface analytical techniques are employed to characterize these critical attributes. researchgate.net
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the particle surface. Photomicrographs of prednisone raw material samples have revealed irregular and small particles, which is consistent with data from other sizing techniques. scielo.br
Laser Diffraction is a common method for determining particle size distribution. arvojournals.org Studies on prednisone have shown that a very small particle size (e.g., 99% < 30 µm) can lead to particle aggregation, which may impact dissolution rates. scielo.brscielo.br Comparative analyses of different prednisolone acetate suspensions have used laser diffraction to show that smaller, more uniform particles remain in suspension longer. arvojournals.orgnih.gov
Other techniques like Fourier-transform infrared (FT-IR) spectroscopy and X-ray powder diffraction (XRPD) are also used to characterize the solid state. FT-IR can identify potential interactions between the drug and excipients in a formulation, while XRPD confirms the crystalline form of the drug substance. scielo.brscielo.brnih.gov In one study, XRPD confirmed that two different prednisone samples exhibited the same crystal form, despite showing different thermal profiles in DSC. scielo.br
Table 5: Particle Characterization of Prednisone/Prednisolone
| Technique | Parameter Measured | Findings | Source(s) |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Particle Morphology | Revealed irregular and small particles. | scielo.br |
| Laser Diffraction | Particle Size Distribution | 99% of particles were smaller than 30 µm; small size can lead to aggregation. | scielo.br, scielo.br |
| X-Ray Powder Diffraction (XRPD) | Crystalline Form | Confirmed samples were of the same crystal form; used to evaluate for phase transformations. | scielo.br, scielo.br |
Table 6: List of Chemical Compounds
| Compound Name |
|---|
| (1S)-(-)-camphanic chloride |
| 2-propanol |
| 6 alpha-methylprednisolone |
| 6β-hydroxy-prednisolone |
| Acetone |
| Betamethasone |
| Chloroform (B151607) |
| Cortisol |
| Cortisone |
| Dexamethasone |
| Dioxane |
| Ethanol |
| Ethyl acetate |
| Hydrocortisone |
| Hydrocortisone acetate |
| Lactose (B1674315) |
| Lactose monohydrate |
| Magnesium silicate |
| Mannitol |
| Methanol |
| Metformin |
| Methyl tert-butyl ether |
| Polyvinylpyrrolidone K30 |
| Potassium bromide |
| Prednisolone |
| Prednisolone acetate |
| Prednisone |
| Prednisone acetate |
| This compound |
| Sodium lauryl sulfate |
| Triamcinolone |
| Trifluoroacetic acid |
| Triethylamine |
Pre Clinical Pharmacokinetic and Metabolic Fate Studies of Prednisone Monohydrate Mechanistic Focus
In Vitro Biotransformation Pathways in Liver Microsomes and Hepatocytes (Enzyme-specific, not human clinical metabolism)
Prednisone (B1679067) is a prodrug that requires conversion to its active metabolite, prednisolone (B192156), to exert its pharmacological effects. pharmgkb.org This biotransformation and subsequent metabolism are primarily hepatic processes involving a series of enzymatic reactions. In vitro studies using liver microsomes and hepatocytes have been instrumental in elucidating these pathways.
The metabolic fate of prednisone is governed by several key enzyme families. The initial and most critical step is the reversible conversion of prednisone to prednisolone, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD), with the equilibrium favoring the formation of prednisolone. pharmgkb.orgtga.gov.au
Phase I metabolic reactions further modify prednisolone. The cytochrome P450 (CYP) superfamily, specifically the CYP3A subfamily, plays a significant role. In vitro studies with recombinant CYP enzymes have demonstrated that CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of prednisolone, a key metabolic pathway. nih.govreactome.org While CYP3A5 may also contribute, its role is considered minor, with its intrinsic clearance for prednisolone being less than 26% relative to CYP3A4. nih.gov In primary cultures of human hepatocytes, prednisone itself has been shown to be an inducer of CYP3A at both the protein and mRNA level. researchgate.net
Another important group of Phase I enzymes are the aldo-keto reductases (AKR), particularly the AKR1C family. These enzymes are likely responsible for the reduction of the C20-keto group on both prednisone and prednisolone, leading to the formation of 20α- and 20β-dihydro metabolites. pharmgkb.org
Phase II metabolism involves conjugation reactions, primarily glucuronidation, which facilitates excretion. In vitro investigations have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme catalyzing the glucuronidation of prednisone. pharmgkb.org Other isoforms, such as UGT2B17 and UGT1A3, exhibit weak activity in this process. pharmgkb.org Furthermore, prednisolone has been found to induce the enzymatic activity of UGTs, specifically the UGT1A9 and UGT2B7 isoforms, in human hepatocytes. frontiersin.org
| Enzyme Family | Specific Enzyme(s) | Role in Prednisone/Prednisolone Metabolism | Reference(s) |
| Hydroxysteroid Dehydrogenases | 11β-HSD | Reversible conversion of prednisone (prodrug) to prednisolone (active form). | pharmgkb.org, tga.gov.au |
| Cytochrome P450 (Phase I) | CYP3A4 | Primary enzyme for 6β-hydroxylation of prednisolone. Induced by prednisone. | nih.gov, reactome.org, researchgate.net |
| CYP3A5 | Minor role in prednisolone metabolism. | nih.gov, pharmgkb.org | |
| Aldo-Keto Reductases (Phase I) | AKR1C family (probable) | Reduction of C20-keto group to form dihydro metabolites. | pharmgkb.org |
| UDP-Glucuronosyltransferases (Phase II) | UGT2B7 | Main enzyme for glucuronidation of prednisone. | pharmgkb.org |
| UGT2B17, UGT1A3 | Weak glucuronidation activity. | pharmgkb.org | |
| UGT1A9 | Induced by prednisolone. | frontiersin.org |
In vitro metabolism studies of prednisone and its active form, prednisolone, have identified several key metabolites. These biotransformations primarily involve hydroxylation and reduction reactions.
The main metabolites identified include:
6β-hydroxy-prednisone (6β-OH-PREDN) and 6β-hydroxy-prednisolone (6β-OH-PREDL) : These are products of hydroxylation, a reaction likely catalyzed by CYP3A4. reactome.orgpharmgkb.org The formation of 6β-OH-prednisolone by recombinant CYP3A4 is significantly higher than by CYP3A5. nih.gov
20α-dihydro-prednisone (20AH-PREDN) and 20β-dihydro-prednisone (20BH-PREDN) : These result from the reduction of the C20-ketone on the prednisone molecule. pharmgkb.org
20α-dihydro-prednisolone (20AH-PREDL) and 20β-dihydro-prednisolone (20BH-PREDL) : These are formed via the reduction of the C20-ketone on the prednisolone molecule. pharmgkb.org
These metabolites are subsequently conjugated, often with glucuronic acid, to form more water-soluble compounds for excretion. pharmgkb.org Only a small fraction, about 2-5%, of a prednisone dose is excreted unchanged in the urine. pharmgkb.orgfip.org
| Parent Compound | Metabolite | Metabolic Reaction | Probable Enzyme(s) | Reference(s) |
| Prednisone | Prednisolone | 11-keto reduction | 11β-HSD | pharmgkb.org, tga.gov.au |
| Prednisone | 6β-hydroxy-prednisone | 6β-hydroxylation | CYP3A4 | pharmgkb.org, reactome.org |
| Prednisone | 20α/β-dihydro-prednisone | C20-keto reduction | AKR1C family | pharmgkb.org |
| Prednisolone | 6β-hydroxy-prednisolone | 6β-hydroxylation | CYP3A4 | pharmgkb.org, nih.gov, reactome.org |
| Prednisolone | 20α/β-dihydro-prednisolone | C20-keto reduction | AKR1C family | pharmgkb.org |
Transport Mechanism Studies in Cellular Models (e.g., Caco-2 cells, P-glycoprotein efflux)
The transport of prednisone across biological membranes has been investigated using cellular models, most notably Caco-2 cells, which are derived from human epithelial colorectal adenocarcinoma and serve as a model for the intestinal barrier. These studies have identified prednisone as a substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1 or ABCB1). pharmgkb.orgoup.com
P-glycoprotein is an efflux pump located on the apical membrane of enterocytes, where it actively transports substrates from within the cell back into the intestinal lumen, thereby limiting their absorption. nih.gov In vitro transport studies using Caco-2 cell monolayers demonstrated that prednisone undergoes polarized transport from the basolateral to the apical side, a characteristic feature of P-gp substrates. oup.com
The efflux ratio, which compares transport in the efflux direction (basolateral to apical) to the absorptive direction (apical to basolateral), is a key parameter in these studies. An efflux ratio greater than 2 is generally considered indicative of significant P-gp-mediated efflux. doi.org For prednisone, an efflux ratio of 1.8 has been reported, while its active metabolite, prednisolone, exhibited a higher efflux ratio of 4.5. doi.org The addition of a P-gp inhibitor, such as PSC-833, was shown to inhibit this polarized transport, confirming the role of P-gp. oup.com This suggests that P-gp-mediated efflux in the intestine may influence the oral bioavailability of prednisone. oup.comnih.gov
| Cellular Model | Transporter | Finding | Implication | Reference(s) |
| Caco-2 Cells | P-glycoprotein (P-gp/ABCB1) | Prednisone is a substrate of P-gp. | P-gp can actively transport prednisone out of intestinal cells, potentially limiting its absorption. | oup.com, doi.org, pharmgkb.org |
| Caco-2 Cells | P-glycoprotein (P-gp/ABCB1) | Prednisone shows polarized transport (basolateral to apical) with an efflux ratio of 1.8. | Suggests a degree of P-gp-mediated efflux, though less pronounced than for prednisolone (efflux ratio 4.5). | oup.com, doi.org |
| L-MDR1 Cells | P-glycoprotein (P-gp/ABCB1) | Net transport rate of prednisone from basolateral to apical side was significantly higher than in control cells. | Confirms that prednisone is transported by human P-gp. | oup.com |
Stability in Biological Matrices (In Vitro, e.g., plasma, cell culture media)
The stability of a compound in biological matrices is essential for interpreting in vitro experimental results and for predicting its in vivo behavior. In vitro stability assays typically involve incubating the compound in a relevant biological matrix, such as plasma or cell culture media, at a physiological temperature (e.g., 37°C) and monitoring its concentration over time. srce.hr
Studies have demonstrated that prednisone and its related compounds are generally stable under typical in vitro experimental conditions. For instance, prednisolone showed no degradation when incubated in plasma samples at 37°C for up to 60 minutes. nih.gov Another study reported that the long-term stability of prednisone in plasma was within 4.5% of the actual concentrations after 30 days of storage at -20°C. amazonaws.com
The thermal stability of solid-state prednisone has also been investigated, revealing a multi-step degradation process under heat. researchgate.netresearchgate.net In studies using rat liver homogenates, dexamethasone (B1670325) was found to be stable, whereas methylprednisolone (B1676475) experienced significant drug loss, particularly in homogenates from male rats, highlighting potential metabolic instability in that specific in vitro system. nih.gov The stability of prednisone in cell culture media for extended periods is crucial for experiments like P-gp induction assays, and while not extensively detailed in the provided sources, the success of such multi-day experiments implies sufficient stability under those conditions. researchgate.netresearchgate.net
| Biological Matrix | Condition | Stability Finding | Reference(s) |
| Plasma | 37°C for up to 60 minutes | No degradation of prednisolone observed. | nih.gov |
| Plasma | Stored at -20°C for 30 days | Long-term stability of prednisone was within 4.5% of actual concentrations. | amazonaws.com |
| Rat Liver Homogenates | 37°C incubation | Dexamethasone was stable; methylprednisolone showed significant drug loss. | nih.gov |
| Solid State | Dynamic inert atmosphere with increasing temperature | Prednisone degrades via multiple parallel processes. | researchgate.net |
Computational and Theoretical Chemistry Approaches in Prednisone Monohydrate Research
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as prednisone (B1679067), and its biological target, the glucocorticoid receptor (GR). These methods provide a three-dimensional view of the binding process, helping to elucidate the structural basis of the drug's mechanism of action.
Prednisone is a prodrug that is converted in the liver to its active form, prednisolone (B192156), which then binds to the glucocorticoid receptor. pharmgkb.org The GR, a member of the nuclear receptor superfamily, resides in the cytoplasm in an inactive complex. mdpi.com Upon binding, the ligand-receptor complex undergoes a conformational change and translocates to the nucleus, where it modulates gene expression. mdpi.compatsnap.com
Molecular docking studies, often using software like AutoDock Vina, have been employed to investigate the binding of glucocorticoids to the ligand-binding domain (LBD) of the GR. nih.gov These simulations place the ligand into the receptor's binding pocket and score the potential binding modes. Analysis of these docked poses reveals key interactions that stabilize the complex. Studies on glucocorticoids and their derivatives have identified several critical amino acid residues within the GR binding pocket that are crucial for high-affinity binding. nih.govresearchgate.net
Key interactions often involve hydrogen bonds and hydrophobic contacts. For instance, residues such as Arginine (Arg) 611 and Glutamine (Gln) 570 in the GR are frequently identified as forming significant hydrogen bond interactions with the glucocorticoid molecule. nih.govresearchgate.net The steroid's core structure fits into a hydrophobic pocket, while specific functional groups form polar contacts that anchor it in place.
| Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|
| Arg611 | Hydrogen Bond | nih.govresearchgate.net |
| Gln570 | Hydrogen Bond | nih.govresearchgate.net |
| Asn564 | Hydrogen Bond | |
| Gln642 | Hydrophobic/Polar Contact | |
| Leu566 | Hydrophobic Contact |
Data in the table is compiled from studies on glucocorticoid-receptor interactions and may include data from closely related glucocorticoids like prednisolone and dexamethasone (B1670325) derivatives.
The binding of a ligand to its receptor is a dynamic process involving conformational changes in both molecules. mdpi.compatsnap.com For steroids, the inherent flexibility of their ring systems and side chains is a key aspect of their biological activity. Conformational analysis, both of the unbound ligand and the receptor-ligand complex, is critical for understanding this process. nobelprize.org
The steroid nucleus of prednisone, like other corticosteroids, is a relatively rigid structure, but the A-ring and the C17 side chain possess conformational flexibility. nobelprize.org Molecular Dynamics (MD) simulations provide a method to explore these conformational landscapes over time. MD simulations have been used to examine the structural changes within the GR's ligand-binding domain upon the docking of glucocorticoids. nih.gov These simulations show that ligand binding can induce subtle but significant shifts in the receptor's structure, particularly in regions like the Activation Function 2 (AF-2) helix, which is critical for recruiting co-regulator proteins and initiating the transcriptional response. nih.gov The specific conformation adopted by the prednisone-GR complex dictates the downstream biological effects, including the balance between the desired anti-inflammatory actions (transrepression) and potential side effects (transactivation). mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
A QSAR model takes the form of an equation: Activity = f(Molecular Descriptors) + error wikipedia.org
The "activity" in this context could be the binding affinity for the glucocorticoid receptor or for transport proteins like corticosteroid-binding globulin. nih.gov The descriptors are numerical values representing various properties of the molecules, such as:
Electronic properties: Atomic charges, dipole moment.
Steric properties: Molecular volume, surface area, molar refractivity (MR).
Hydrophobic properties: Partition coefficient (log P). nih.gov
One QSAR study on the binding affinity of 30 different steroids to corticosteroid-binding globulin found that the electronic properties (specifically, the atomic charges) of several atoms in the steroid nucleus were significant contributors. nih.gov This suggests the importance of these specific sites for protein binding. nih.gov The study also found a parabolic relationship between molar refractivity and binding affinity, indicating that dispersion forces play a role and that there is an optimal size/shape for interaction. nih.gov
| Descriptor Type | Specific Descriptor | Significance in Modeling | Reference |
|---|---|---|---|
| Electronic | Wang-Ford Atomic Charges | Charges on atoms C3, C4, C5, C8, C9, and C16 were found to significantly contribute to binding affinity. | nih.gov |
| Steric | Molar Refractivity (MR) | Showed a parabolic relationship with binding affinity, suggesting an optimal molecular size for interaction. | nih.gov |
| Hydrophobic | Log P | Used to model the lipophilicity of the compounds. | nih.gov |
These models, once validated, can predict the activity of new, unsynthesized steroid derivatives, thereby guiding the design of compounds with potentially improved molecular activity profiles.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules like prednisone monohydrate. vipslib.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
Key parameters derived from quantum chemical calculations include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. vipslib.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.
Atomic Partial Charges: These calculations assign a partial charge to each atom in the molecule, which can be used as descriptors in QSAR models and to rationalize intermolecular interactions. nih.govscience.gov
For example, a comprehensive study on the related compound prednisolone utilized DFT calculations (at the B3LYP/6-311++G(d,p) level) to analyze its vibrational spectra and electronic properties. vipslib.com The study calculated the HOMO-LUMO energy gap to be 4.7105 eV, providing insight into the molecule's kinetic stability. vipslib.com Similar calculations for this compound would allow for a detailed characterization of its electronic properties, helping to explain its reactivity and its interaction with the glucocorticoid receptor at a subatomic level.
Crystal Structure Prediction and Lattice Energy Calculations for Solid Forms
The solid-state form of an active pharmaceutical ingredient (API) is critical as it influences properties like stability, solubility, and bioavailability. Prednisone is known to exist in different solid forms, including an anhydrous form and a monohydrate. fip.orgscielo.br Understanding the crystal structure of this compound is therefore of significant pharmaceutical interest.
Crystal Structure Prediction (CSP) involves computational methods to predict the possible crystal packing arrangements of a molecule. acs.org These simulations generate a large number of hypothetical crystal structures and rank them based on their calculated lattice energy. The most stable, low-energy structures are considered the most likely to be observed experimentally.
Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. khanacademy.org It is a measure of the stability of the crystal structure. libretexts.org For a molecular crystal like this compound, the lattice energy is determined by the sum of all intermolecular interactions, including hydrogen bonds and van der Waals forces. Calculations can be performed using force fields or more accurate quantum mechanical methods. The relationship between crystal structure and lattice energy is fundamental; a more stable crystal packing will have a more favorable (more negative) lattice energy. uct.ac.za
Experimental techniques like Powder X-ray Diffraction (PXRD) are used to characterize the actual crystal structure, and these results can be compared with CSP-generated structures to validate the predictive models. scielo.brscielo.br Studies on the closely related prednisolone have revealed multiple polymorphic and hydrated forms, each with a unique crystal packing and hydrogen-bonding network. nih.gov A similar detailed analysis of this compound would involve characterizing the precise arrangement of the prednisone and water molecules in the unit cell and calculating the lattice energy to understand its thermodynamic stability relative to the anhydrous form or other potential polymorphs.
Emerging Research Areas and Future Directions in Prednisone Monohydrate Studies
Development of Novel Synthetic Strategies for Enhanced Sustainability
The pharmaceutical industry's growing emphasis on green chemistry is catalyzing the development of more sustainable synthetic routes for corticosteroids like prednisone (B1679067). researchgate.netresearchgate.net Traditional methods for steroid synthesis have often been characterized by their complexity, high cost, and reliance on hazardous reagents, leading to significant waste generation. researchgate.net In response, researchers are exploring innovative approaches that prioritize environmental and health considerations. researchgate.net
A key focus is the adoption of biocatalysis, which utilizes enzymes or whole microorganisms to perform specific chemical transformations with high selectivity and under mild reaction conditions. bohrium.comresearchgate.net This approach offers a stark contrast to conventional chemical methods that may require harsh conditions and toxic catalysts. researchgate.net For instance, microbial transformations are being investigated to replace traditional, often polluting, chemical steps in steroid synthesis. researchgate.netbohrium.com The use of microorganisms for processes like Δ1-dehydrogenation, a crucial step in converting cortisone (B1669442) to prednisone, has shown promise as a greener alternative to chemical methods that employ hazardous reagents like molecular bromine. mdpi.com Research has demonstrated that certain bacterial strains can achieve high, nearly quantitative yields in this conversion, highlighting the potential of biotransformation to streamline and "green" the synthesis of prednisone. mdpi.com
Furthermore, the principles of green chemistry are being applied to various aspects of steroid synthesis, including:
Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net
Microwave-Assisted Synthesis: This technology can accelerate reaction rates, leading to shorter reaction times and potentially higher yields, while also reducing the need for harsh organic solvents. researchgate.net
Alternative Solvents: The exploration of more environmentally friendly solvents, such as ionic liquids, to replace traditional volatile organic compounds. researchgate.net
Application of Advanced Spectroscopic and Microscopic Techniques for In-Situ Analysis
The physical properties of prednisone monohydrate, particularly its crystalline form, are critical to its stability and performance. Advanced analytical techniques are providing unprecedented insights into the solid-state characteristics of this compound, enabling real-time monitoring and control of its crystallization processes.
In-situ monitoring of crystallization is a significant area of advancement. Techniques like fiber-optic Raman spectroscopy allow for the real-time analysis of changes in the chemical and physical state of prednisone during processes like antisolvent addition crystallization. researchgate.net This enables a deeper understanding of nucleation, crystal growth, and potential polymorphic transformations as they occur.
Other advanced techniques being applied to the characterization of corticosteroids include:
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the specific vibrational modes of the prednisone molecule, confirming its structure and detecting any changes in its crystalline form. scielo.brnih.gov
X-ray Powder Diffraction (XRPD): A fundamental technique for identifying the crystal structure of this compound and distinguishing it from other polymorphic or anhydrous forms. nih.gov
The data gathered from these sophisticated analytical methods are crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API). By providing a detailed picture of the material's properties at a molecular level, these techniques support the development of robust manufacturing processes and stable formulations.
Integration of Artificial Intelligence and Machine Learning in Prednisone Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in pharmaceutical research, with significant potential to accelerate the discovery and development of new therapies and to optimize the use of existing drugs like prednisone. nih.gov These computational approaches can analyze vast and complex datasets to identify patterns and make predictions that would be beyond the scope of traditional analysis. nih.govnih.gov
In the context of prednisone research, AI and ML are being explored for several applications:
Structure-Activity Relationship (SAR) Prediction: ML models can be trained to predict the biological activity of steroid compounds based on their molecular structure. acs.org This can help in the design of new corticosteroid analogs with improved efficacy or reduced side effects. By analyzing the relationship between molecular features and biological outcomes, these models can guide the synthesis of more targeted and effective drugs. acs.org An investigational steroid, vamorolone, has been studied in comparison to prednisone, with research indicating it acts on the same inflammatory pathways but without activating some of the pathways associated with prednisone's side effects. childrensnational.org
Synthesis Planning: AI algorithms can assist in the design of more efficient and sustainable synthetic routes for prednisone. By analyzing vast databases of chemical reactions, these tools can propose novel synthetic pathways that may be shorter, higher-yielding, or use less hazardous reagents. This has the potential to significantly reduce the time and cost of drug development.
Material Design: ML can be used to predict the physical properties of different solid forms of prednisone, such as its solubility and stability. This information is critical for the design of robust formulations with optimal performance characteristics.
While much of the current research focuses on predicting patient response to corticosteroid therapy in various diseases, the underlying principles and models can be adapted to the pre-clinical stages of drug development. nih.govnih.govnih.govresearchgate.netmedrxiv.orgresearchgate.netmdpi.comresearchgate.net For example, ML models have been developed to predict the necessity of corticosteroid therapy in COVID-19 patients and to predict treatment response in conditions like keloids. medrxiv.orgresearchgate.net The insights gained from these clinical applications can inform the development of more sophisticated models for SAR prediction and material design in the laboratory.
Interdisciplinary Research with Materials Science for Novel Formulation Strategies
The intersection of pharmaceutical science and materials science is a fertile ground for innovation in drug delivery. For this compound, this collaboration is leading to the development of novel formulation strategies that go beyond traditional tablets and creams. These advanced formulations aim to improve the drug's performance by controlling its release, enhancing its solubility, or targeting it to specific sites in the body.
One promising area of research is the development of novel drug delivery systems . These include:
Microspheres and Nanoparticles: Encapsulating prednisone within microscopic polymer particles can protect the drug from degradation and allow for its controlled release over time. ijper.org This can lead to more consistent therapeutic effects and potentially reduce the frequency of administration.
Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that can improve the oral bioavailability of poorly water-soluble drugs like prednisone. ijper.org
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. ijper.orgmdpi.com Liposomal formulations of corticosteroids have been shown to provide a sustained release of the drug. mdpi.com
Supramolecular Materials: These are complex assemblies of molecules held together by non-covalent interactions. nih.gov They can be designed to respond to specific stimuli, such as changes in pH or the presence of certain enzymes, allowing for the targeted release of prednisone at the site of inflammation. nih.gov
Another area of active investigation is the formation of cocrystals . By combining prednisone with a coformer molecule, it is possible to create a new crystalline solid with different physical properties, such as improved solubility or stability. The study of how local anesthetics crystallize when mixed with corticosteroid solutions provides insights into the potential for precipitation and interaction when formulating these drugs together. nih.govsemanticscholar.org
These novel formulation strategies, developed through the synergy of materials science and pharmaceutical research, hold the potential to significantly enhance the therapeutic profile of this compound.
Q & A
Basic: What experimental methodologies are recommended for characterizing the crystalline structure of prednisone monohydrate?
To confirm the crystalline structure of this compound, use X-ray diffraction (XRD) for lattice parameter determination and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and hydration states. Thermogravimetric analysis (TGA) can differentiate monohydrate forms from anhydrous counterparts by quantifying water loss at specific temperatures. For vibrational spectra comparisons, semiempirical or density functional theory (DFT) methods are effective for computational validation .
Methodological Note: Pair experimental data with computational models to resolve ambiguities in hydration states. Report XRD peaks (e.g., 2θ values) and TGA mass-loss percentages to ensure reproducibility.
Advanced: How can researchers design experiments to resolve contradictions in pharmacokinetic data for this compound across studies?
Contradictions in pharmacokinetic data (e.g., bioavailability variations) often stem from differences in formulation excipients, dissolution protocols, or analytical techniques. To address this:
- Use Design of Experiments (DOE): Apply factorial designs to isolate variables (e.g., pH, excipient ratios) affecting dissolution rates .
- Standardize Protocols: Align with pharmacopeial guidelines for dissolution testing (e.g., USP Apparatus II at 50 rpm).
- Meta-Analysis: Statistically integrate data from multiple studies using tools like ANOVA or mixed-effects models, accounting for covariates like particle size and polymorphism .
Data Validation: Include sensitivity analysis to quantify parameter uncertainties and validate findings using in vitro-in vivo correlation (IVIVC) models.
Basic: What analytical techniques are critical for assessing the purity of this compound in synthesized batches?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Use reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water) for optimal separation. Complementary techniques:
- Mass Spectrometry (LC-MS): Detects trace impurities or degradation products.
- Elemental Analysis: Validate stoichiometric ratios of carbon, hydrogen, and nitrogen to confirm monohydrate composition .
Reporting Standards: Provide chromatograms with peak retention times, area-under-curve (AUC) values, and limits of detection (LOD) in supplementary materials .
Advanced: How can researchers optimize the dissolution rate of this compound in solid dosage forms without compromising stability?
Approach:
- Excipient Screening: Test hydrophilic polymers (e.g., HPMC) or surfactants (e.g., sodium lauryl sulfate) to enhance wettability. Use DOE to optimize ratios .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor polymorphic transitions or hydration changes .
- Micronization: Reduce particle size via jet milling to increase surface area, but assess amorphous content risks using differential scanning calorimetry (DSC) .
Trade-off Analysis: Balance dissolution improvements against physical stability using phase diagrams and stability-indicating assays.
Advanced: What strategies address discrepancies in reported bioequivalence between this compound and anhydrous forms?
Root Causes: Differences in solubility, crystal packing, or hydration kinetics.
Solutions:
- Comparative Dissolution Profiling: Use biorelevant media (e.g., FaSSIF) to simulate intestinal conditions.
- In Silico Modeling: Apply pharmacokinetic simulations (e.g., GastroPlus®) to predict absorption differences.
- Crystallography: Compare crystal structures to identify hydration-dependent solubility barriers .
Validation: Cross-reference in vivo data with dissolution profiles using similarity factors (f2 ≥ 50) .
Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Detailed Protocols: Specify reaction conditions (temperature, solvent ratios), purification steps (recrystallization solvents), and drying methods (lyophilization vs. oven drying).
- Characterization Data: Include XRD, FTIR, and HPLC spectra in supplementary files. For known compounds, cite prior synthesis methods; for novel derivatives, provide elemental analysis .
Ethical Reporting: Disclose batch-to-batch variability and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Advanced: How can computational methods enhance the study of this compound’s stability under stress conditions?
- Molecular Dynamics (MD): Simulate hydration/dehydration kinetics under thermal stress.
- DFT Calculations: Predict degradation pathways (e.g., hydrolysis, oxidation) by analyzing bond dissociation energies.
- Machine Learning: Train models on existing stability data to forecast shelf-life under novel conditions .
Validation: Correlate computational predictions with accelerated stability testing results.
Basic: What ethical considerations apply when designing animal studies involving this compound?
- 3R Compliance: Minimize animal use via dose-ranging pilot studies.
- Institutional Approval: Obtain IACUC approval for protocols detailing endpoints, analgesia, and euthanasia methods.
- Data Transparency: Report adverse events (e.g., immunosuppression) and attrition rates in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
